molecular formula C15H19FN2O3 B2974693 4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid CAS No. 899745-14-3

4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Cat. No. B2974693
CAS RN: 899745-14-3
M. Wt: 294.326
InChI Key: LJXCJYCHKYLMHU-UHFFFAOYSA-N
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Description

The compound contains a fluorophenyl group, a piperidine ring, and a carboxylic acid group. Fluorophenyl groups are commonly used in medicinal chemistry due to the unique properties of fluorine. Piperidine is a common structural motif in many pharmaceuticals and other complex organic molecules . Carboxylic acids are widely distributed in nature and are important in numerous biological processes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic fluorophenyl group, the cyclic piperidine ring, and the polar carboxylic acid group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid group could participate in acid-base reactions, and the aromatic fluorophenyl group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .

Scientific Research Applications

Cancer Research

Compounds related to 4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid have been investigated for their potential in treating cancer. Specifically, Aurora kinase inhibitors, which include compounds with structural similarities, have shown promise due to their ability to inhibit Aurora A, a kinase involved in cell division and a target for cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Antimycobacterial Activity

Research has demonstrated the antimycobacterial properties of spiro-piperidin-4-ones, including compounds structurally akin to 4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid. These compounds have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains, suggesting their potential as novel treatments for tuberculosis (R. Kumar et al., 2008).

Antibacterial Agents

The compound has been linked to the synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids, including enoxacin, a new antibacterial agent. This research outlines the structural activity relationships of compounds with variations at specific positions, leading to broad and potent in vitro antibacterial activity. This work underscores the potential of derivatives of 4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid in developing new antibacterial agents (J. Matsumoto et al., 1984).

Pharmaceutical Intermediate

4,4-Bis(4-fluorophenyl) butanoic acid, a related compound, serves as an important pharmaceutical intermediate. Techniques such as sulfonation have been employed to remove undesired isomers, improving the purity and efficacy of the final pharmaceutical products. This highlights the chemical's significance in pharmaceutical manufacturing processes (H. Fan, 1990).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

Future research could explore the potential biological activities of this compound, given the known activities of other compounds containing fluorophenyl and piperidine groups . Additionally, studies could investigate the synthesis and properties of this compound in more detail .

properties

IUPAC Name

4-(4-fluoroanilino)-4-oxo-2-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c16-11-4-6-12(7-5-11)17-14(19)10-13(15(20)21)18-8-2-1-3-9-18/h4-7,13H,1-3,8-10H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXCJYCHKYLMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

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